REACTION_CXSMILES
|
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|
|
Name
|
hexadecylmethacrylate
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
68 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2,2′-azobis-2-methylpropionitrile
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added to the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
with continuous agitation, while the temperature is maintained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|
|
Name
|
hexadecylmethacrylate
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
68 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2,2′-azobis-2-methylpropionitrile
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added to the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
with continuous agitation, while the temperature is maintained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|
|
Name
|
hexadecylmethacrylate
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
68 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2,2′-azobis-2-methylpropionitrile
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added to the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
with continuous agitation, while the temperature is maintained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |